REACTION_SMILES
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[Br:21][CH2:22][CH2:23][CH2:24][CH3:25].[C:15](=[O:16])([O-:17])[O-:18].[CH2:1]([CH:2]=[CH2:3])[c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][c:10]([O:13][CH3:14])[c:11]1[OH:12].[K+:19].[K+:20].[OH2:26]>>[CH2:1]([CH:2]=[CH2:3])[c:4]1[cH:5][c:6]([CH:7]=[O:8])[cH:9][c:10]([O:13][CH3:14])[c:11]1[O:12][CH2:22][CH2:23][CH2:24][CH3:25]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCBr
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C=CCc1cc(C=O)cc(OC)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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C=CCc1cc(C=O)cc(OC)c1OCCCC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |